3-Cyclopropoxy-2,6-diisopropylpyridine
Description
3-Cyclopropoxy-2,6-diisopropylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at the 3-position and isopropyl groups at the 2- and 6-positions. The steric bulk of the diisopropyl groups and the electron-withdrawing cyclopropoxy moiety create a unique electronic and steric profile. These compounds are often studied for their utility as weak nucleophilic bases in organic synthesis, where steric hindrance and electronic modulation play critical roles .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2,6-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C14H21NO/c1-9(2)12-7-8-13(16-11-5-6-11)14(15-12)10(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
GQYMPVBWDVAEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2,6-diisopropylpyridine typically involves the reaction of 2,6-diisopropylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2,6-diisopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropoxy-2,6-diisopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2,6-diisopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
The cyclopropoxy group’s unique electronic profile could also make it a candidate for studying strain-driven reactivity in medicinal chemistry. Further experimental work is needed to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
